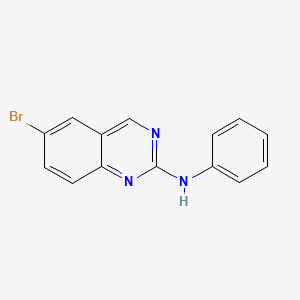

6-bromo-N-phenylquinazolin-2-amine

Description

Properties

Molecular Formula |

C14H10BrN3 |

|---|---|

Molecular Weight |

300.15 g/mol |

IUPAC Name |

6-bromo-N-phenylquinazolin-2-amine |

InChI |

InChI=1S/C14H10BrN3/c15-11-6-7-13-10(8-11)9-16-14(18-13)17-12-4-2-1-3-5-12/h1-9H,(H,16,17,18) |

InChI Key |

GEINBMVGFZDDIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C3C=C(C=CC3=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis via 6-Bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one Intermediate

One well-documented method involves the synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one as a key intermediate, which can be further derivatized to obtain this compound.

Step 1: Formation of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one

- Dissolve 5-bromo anthranilic acid (0.16 M, 34.72 g) in 100 mL of pyridine.

- Add o-amino benzoyl chloride (0.16 M, 24.8 g) to the solution with stirring at room temperature for 30 minutes.

- Filter the reaction mixture and wash the precipitate with distilled water and petroleum ether (60/80) to remove pyridine traces.

- Dry the pale creamish crystals at 60°C; melting point (m.p.) ~190°C; yield approximately 75%.

Step 2: Conversion to 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one

- Reflux the benzoxazinone intermediate with 75 mL hydrazine hydrate for 3 hours at 120–130°C.

- Allow the reaction mixture to cool to room temperature.

- Collect the resulting pale creamish crystals and recrystallize from super dry ethanol.

- Melting point approximately 178–180°C; yield approximately 75%.

This method is reported with detailed characterization including melting points, IR, and NMR spectra confirming the structure of the synthesized compound.

Synthesis via Grignard Reaction and Cyclization

Another route involves the use of 2-amino-5-bromobenzonitrile and phenylmagnesium bromide (a Grignard reagent) to construct the quinazoline core, followed by cyclization with methyl chloroformate.

Stage 1: Formation of Intermediate

- Under inert nitrogen atmosphere, add phenylmagnesium bromide (13.3 mL of 3.0 M solution, 40 mmol, 2 equivalents) in diethyl ether to a stirred solution of 2-amino-5-bromobenzonitrile (3.94 g, 20 mmol) in anhydrous tetrahydrofuran (30 mL) at room temperature.

- Heat the mixture at 70°C with stirring for 2 hours.

Stage 2: Cyclization

- Cool the reaction mixture to room temperature, then to an ice water bath.

- Add methyl chloroformate (3.87 mL, 50 mmol, 2.5 equivalents) dropwise.

- Heat the mixture again at 70°C with stirring for 3 hours.

- Maintain at room temperature for an additional 12 hours.

- Add aqueous 2 M HCl (40 mL), stir for 5 minutes.

- Neutralize with saturated aqueous sodium bicarbonate.

- Cool in ice water bath for 20 minutes.

- Filter the precipitate and wash with water and diethyl ether.

-

- Obtain 6-bromo-4-phenylquinazolin-2(1H)-one with a yield of approximately 82%.

- The product is typically used without further purification.

This method is notable for its use of Grignard reagents and mild cyclization conditions under inert atmosphere, providing high yield and purity.

Comparative Data Table of Preparation Methods

| Parameter | Method 1: Benzoxazinone Intermediate Route | Method 2: Grignard/Cyclization Route |

|---|---|---|

| Starting Materials | 5-bromo anthranilic acid, o-amino benzoyl chloride | 2-amino-5-bromobenzonitrile, phenylmagnesium bromide |

| Solvents | Pyridine, hydrazine hydrate, ethanol | Tetrahydrofuran, diethyl ether |

| Reaction Conditions | Stirring at room temp (30 min), reflux with hydrazine (3 h, 120-130°C) | Stirring at 70°C (2 h), methyl chloroformate addition, then 70°C (3 h), room temp (12 h) |

| Atmosphere | Ambient | Inert nitrogen atmosphere |

| Yield | Approx. 75% | Approx. 82% |

| Product Purity | Confirmed by melting point, IR, NMR | Used without further purification |

| Advantages | Straightforward, uses readily available reagents | High yield, mild conditions, scalable |

| Disadvantages | Requires handling hydrazine hydrate at high temperature | Requires strict anhydrous and inert conditions |

Research Findings and Notes

The benzoxazinone intermediate method is well-suited for synthesizing 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, which can be further functionalized to the target compound. This method has been validated by multiple studies showing consistent yields and product characterization.

The Grignard/cyclization method offers a robust alternative for synthesizing this compound derivatives with high yields and purity, suitable for scale-up in medicinal chemistry applications.

Both methods utilize brominated anthranilic acid or benzonitrile derivatives, highlighting the importance of the bromine substituent in directing the synthesis and influencing biological activity.

Analytical techniques such as melting point determination, infrared spectroscopy, and nuclear magnetic resonance spectroscopy are routinely employed to confirm the structure and purity of the synthesized compounds.

The synthesized compounds exhibit significant biological activities, including analgesic and antibacterial effects, underscoring the relevance of these preparation methods for pharmaceutical research.

Chemical Reactions Analysis

6-Bromo-N-phenylquinazolin-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: Its anti-cancer properties have been explored, particularly in targeting specific cancer cell lines.

Mechanism of Action

The mechanism of action of 6-bromo-N-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets, leading to various biological effects. For example, its anti-cancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Substituent Variations at the N2 Position

Modifications at the N2 position significantly influence physicochemical and biological properties:

Key Observations :

- Lipophilicity : Benzyl (3ca) and methoxyethoxy (CAS:1008506-08-8) groups modulate solubility and membrane permeability.

- Steric Effects : Methyl at C4 in 3ca may reduce binding pocket accessibility compared to unsubstituted analogs.

Positional Isomerism: 2-Amine vs. 4-Amine Derivatives

The amine position (2 vs. 4) alters electronic properties and biological activity:

Key Observations :

Heterocycle Core Modifications: Quinazoline vs. Quinoline

Replacing quinazoline with quinoline alters ring electronics and hydrogen-bonding capacity:

Key Observations :

- Quinoline: Increased planarity may improve DNA intercalation but reduce kinase selectivity.

- Quinazoline : Broader medicinal chemistry applications due to versatile hydrogen-bonding motifs.

Q & A

Basic: What are the standard synthetic routes for 6-bromo-N-phenylquinazolin-2-amine, and how do reaction conditions influence selectivity?

Answer:

The synthesis typically involves bromination of a pre-formed quinazoline scaffold. A validated method includes reacting 6-bromo-4-chloroquinazoline with phenylamine derivatives in polar aprotic solvents (e.g., DMF) under mild conditions (room temperature, 2–4 hours). Selectivity for the 2-amine position is achieved using stoichiometric control of the amine reagent and base (e.g., Hunig’s base). Microwave-assisted synthesis (e.g., 150°C for 1 hour) improves yield in coupling reactions with boronic acids .

Key Variables:

- Solvent: DMF enhances nucleophilic substitution.

- Base: Hunig’s base minimizes side reactions.

- Temperature: Microwave heating accelerates Suzuki-Miyaura couplings.

Advanced: How can crystallographic data resolve contradictions in the structural assignment of this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL/SHELXS) is critical. For example, in derivatives with ambiguous substituent positions, SCXRD can confirm bromine placement at the 6-position and phenyl orientation. Refinement parameters (R-factor < 0.05) and data-to-parameter ratios (>10:1) ensure reliability. Discrepancies in NMR vs. crystallographic data often arise from dynamic effects in solution, resolved via temperature-dependent NMR or DFT calculations .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 4.9–5.5 ppm). Coupling patterns resolve substituent positions.

- HRMS: Confirm molecular weight (e.g., m/z 376.25 for C20H14BrN3) and isotopic signatures (Br: 1:1 M/M+2 ratio).

- IR: Amine N–H stretches (~3400 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) validate functional groups .

Advanced: How does bromine substitution at the 6-position enhance biological activity compared to chloro or methoxy analogues?

Answer:

Bromine’s electron-withdrawing effect increases electrophilicity at the quinazoline core, enhancing binding to kinase active sites (e.g., VEGFR-2). Compared to 6-chloro derivatives (IC50 ~50 nM), 6-bromo analogues show 2–3x lower IC50 values in kinase inhibition assays. Methoxy groups at 6/7 positions improve solubility but reduce affinity due to steric bulk .

Table 1: Substituent Effects on Kinase Inhibition

| Substituent | Target Kinase | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| 6-Br | VEGFR-2 | 18 ± 2 | >100 |

| 6-Cl | VEGFR-2 | 52 ± 5 | 30 |

| 6,7-OMe | EGFR | 120 ± 10 | 5 |

Basic: What purification strategies are optimal for isolating this compound?

Answer:

- Column Chromatography: Use silica gel with gradient elution (5–75% ethyl acetate/hexane) to resolve brominated byproducts.

- Recrystallization: Ethanol/water mixtures yield high-purity crystals (>95% by LCMS).

- LiCl Wash: Removes residual DMF and salts in Suzuki-Miyaura products .

Advanced: How can computational modeling predict the binding mode of this compound to kinase targets?

Answer:

Molecular docking (AutoDock Vina) with crystal structures (PDB: 3WZE) identifies key interactions:

- Bromine forms halogen bonds with backbone carbonyls (e.g., Leu840 in VEGFR-2).

- The phenyl group occupies hydrophobic pockets.

- Free energy perturbation (FEP) calculations quantify ΔΔG for substituent modifications .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Solid State: Stable at RT for >6 months in amber vials (degradation <5%).

- Solution: Degrades in DMSO (>10% in 1 week at RT); store at –20°C in anhydrous acetonitrile.

- Light Sensitivity: UV/Vis analysis shows λmax at 310 nm; protect from prolonged UV exposure .

Advanced: How do structural modifications at the N-phenyl group affect pharmacokinetic properties?

Answer:

- Para-Substituents: Electron-donating groups (e.g., –OCH3) increase metabolic stability (t1/2 >4 hours in microsomes) but reduce permeability.

- Ortho-Substituents: Bulkier groups (e.g., –CF3) improve plasma protein binding (>90%) but lower oral bioavailability.

- Comparative Data:

Basic: What in vitro assays are recommended for preliminary evaluation of anticancer activity?

Answer:

- MTT/Proliferation Assays: Use HCT-116 (colon) or MCF-7 (breast) cell lines (72-hour exposure, IC50 calculation).

- Kinase Profiling: Screen against CLK1, CDK2, and VEGFR-2 at 1 µM (Reaction Biology Corp. protocols).

- Apoptosis: Flow cytometry with Annexin V/PI staining after 24-hour treatment .

Advanced: How can SAR studies guide the design of this compound derivatives with dual kinase/antimicrobial activity?

Answer:

- Kinase-Microbe Overlap: Target ATP-binding pockets shared by human kinases (e.g., CLK1) and microbial enzymes (e.g., DNA gyrase).

- Hybrid Derivatives: Introduce thiophene or benzodioxole moieties (e.g., via Suzuki coupling) to broaden activity. A 6-bromo-4-(benzodioxol-5-yl) derivative showed MIC = 2 µg/mL against S. aureus and IC50 = 25 nM against CLK1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.